molecular formula C17H17NO2 B1670578 Dihydrexidine CAS No. 123039-93-0

Dihydrexidine

カタログ番号: B1670578
CAS番号: 123039-93-0
分子量: 267.32 g/mol
InChIキー: BGOQGUHWXBGXJW-RHSMWYFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

DAR-0100Aは、カテコールアミンベースの構造の形成を含む、複数段階のプロセスによって合成されます。 合成には、通常、以下の手順が含まれます :

    カテコールアミンコアの形成: この手順では、適切な出発物質を反応させて、カテコールアミンコア構造を形成します。

    環化: カテコールアミンコアは環化して、目的の環状構造を形成します。

工業生産方法

DAR-0100Aの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の一貫性と純度を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

DAR-0100Aは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用の触媒が含まれます。 反応は通常、目的の生成物の形成を確実にするために、制御された条件下で行われます .

主要な生成物

これらの反応から生成される主な生成物には、キノン誘導体、DAR-0100Aの還元型、および異なる官能基を持つ置換類似体があります .

科学研究への応用

DAR-0100Aは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Treatment of Parkinson's Disease

Dihydrexidine has shown significant promise in treating Parkinson's disease, particularly in models of parkinsonism induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research indicates that:

  • Antiparkinsonian Effects : In studies involving MPTP-treated primates, this compound demonstrated a remarkable ability to alleviate parkinsonian symptoms. For instance, one study reported a reduction of approximately 75% in parkinsonian signs among subjects treated with this compound compared to those treated with conventional therapies like levodopa .
  • Mechanism of Action : As a full D1 agonist, this compound activates dopamine receptors which may enhance dopaminergic signaling in the striatum, counteracting the motor deficits associated with Parkinson's disease .

Cognitive Enhancement in Schizophrenia

This compound is also being explored for its cognitive-enhancing effects in individuals with schizophrenia and related disorders:

  • Cognitive Function Improvement : Clinical trials have aimed to assess the efficacy of this compound in improving cognitive deficits associated with schizophrenia. Early results suggest that it may enhance working memory and cognitive flexibility .
  • Ongoing Research : Current studies are investigating the potential benefits of this compound on cognitive impairments and negative symptoms in schizophrenia spectrum disorders, with an emphasis on optimizing dosage and administration routes .

Respiratory Modulation

Research has indicated that this compound may play a role in respiratory control:

  • Respiratory Effects : Studies have shown that this compound can stimulate phrenic nerve activity, enhancing respiratory drive. This suggests potential applications in conditions where respiratory function is compromised .
  • Comparison with Other Agonists : this compound has been compared to other dopamine receptor agonists and has been found effective in reversing opiate-induced respiratory depression, indicating its utility in managing respiratory issues related to opioid use .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound across various conditions:

Study Focus Population Findings
Parkinson's DiseaseMPTP-treated primatesSignificant reduction in parkinsonian symptoms (up to 75% improvement)
SchizophreniaPatients with schizophreniaPotential enhancement of cognitive function; ongoing trials
Respiratory DepressionOpiate usersEffective in reversing respiratory depression

Safety and Side Effects

While this compound shows promise, safety concerns have emerged:

  • Hypotension Risk : Initial clinical trials noted profound hypotension when administered intravenously, leading to a halt in development for this route. Subsequent studies using subcutaneous administration have shown improved safety profiles .
  • Side Effects Monitoring : Ongoing trials continue to monitor side effects closely to ensure patient safety while evaluating therapeutic efficacy.

作用機序

DAR-0100Aは、ドパミンD1受容体に選択的に結合して活性化することによって効果を発揮します。 この活性化は、アデニル酸シクラーゼの刺激と、サイクリックAMP(cAMP)レベルの増加につながります。 cAMPレベルの上昇は、タンパク質キナーゼA(PKA)の活性化をもたらし、その後、ニューロンシグナル伝達と可塑性に関連するさまざまな標的タンパク質をリン酸化します .

類似化合物との比較

類似化合物

DAR-0100Aの独自性

DAR-0100Aは、ドパミンD1受容体に対する高い選択性と効力のためにユニークです。 これは、神経精神障害における認知機能の改善と陰性症状の軽減のための前臨床および臨床研究で有望な結果を示しています .

生物活性

Dihydrexidine (DHX) is a potent, selective agonist of the dopamine D1 receptor, notable for its full efficacy and high affinity compared to dopamine itself. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and schizophrenia. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride
  • Molecular Formula : C₁₇H₁₈N₂O₂·HCl
  • Purity : ≥98%

This compound exhibits a ten-fold higher affinity for D1 receptors than for D2 receptors, demonstrating functional selectivity that limits its activity at peripheral D2 receptors and adrenergic receptors .

This compound acts primarily as a full agonist at D1 dopamine receptors, leading to various behavioral and physiological effects. It has been shown to increase locomotion and grooming behaviors in animal models, indicating its potential to modulate dopaminergic activity in the brain .

Rat Models

  • Dose-Response Effects : In a study involving rats, this compound was administered at doses ranging from 0.3 to 30 mg/kg. The drug significantly increased grooming and locomotion behaviors at higher doses, with an inverted U-shaped dose-response curve observed for grooming behavior .
  • Antagonist Interaction : The effects of this compound were attenuated by the selective D1 antagonist SCH23390, confirming the role of D1 receptor activation in mediating these behaviors .

Clinical Trials

In clinical settings, this compound has been evaluated for its efficacy in treating Parkinson's disease:

  • A double-blind trial involving four patients demonstrated that intravenous administration of this compound could lead to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, particularly with rapid infusions .
  • A significant finding was that the only patient who achieved plasma concentrations above 100 ng/ml experienced notable motor improvements alongside choreic dyskinesias .

Comparative Studies

This compound has been compared with other D1 agonists in preclinical models:

CompoundAffinity (D1:D2)Efficacy in PD ModelAdverse Effects
This compound10:1ModerateFlushing, hypotension
Doxanthrine>10:1HigherSimilar adverse effects

Studies indicate that while this compound is effective in eliciting dopaminergic responses in Parkinsonian models, newer compounds like doxanthrine may offer improved selectivity and efficacy .

Case Studies and Clinical Insights

A notable case involved two patients with advanced Parkinson's disease who received this compound as part of a controlled crossover study. The results indicated a significant reduction in parkinsonian symptoms when treated with this compound compared to standard therapies like levodopa and bromocriptine . This suggests that direct D1 receptor activation may provide substantial benefits where other treatments fail.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a short plasma half-life of less than five minutes. This rapid metabolism necessitates careful dosing strategies to achieve therapeutic effects without overwhelming side effects .

特性

CAS番号

123039-93-0

分子式

C17H17NO2

分子量

267.32 g/mol

IUPAC名

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1

InChIキー

BGOQGUHWXBGXJW-RHSMWYFYSA-N

SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

異性体SMILES

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O

正規SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

外観

Solid powder

Key on ui other cas no.

757161-85-6
123039-93-0

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

10,11-dihydroxyhexahydrobenzo(a)phenanthridine
DAR 0100A
DAR-0100A
DAR0100A
dihydrexidine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrexidine
Reactant of Route 2
Dihydrexidine
Reactant of Route 3
Dihydrexidine
Reactant of Route 4
Dihydrexidine
Reactant of Route 5
Dihydrexidine
Reactant of Route 6
Dihydrexidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。